Fmoc-D-Gln(Mtt)-OH

Orthogonal Protection Peptide Synthesis Selective Deprotection

Standard D-glutamine derivatives often lack orthogonal protecting groups, forcing global deprotection that limits synthetic flexibility. Fmoc-D-Gln(Mtt)-OH resolves this with the acid-labile Mtt group, enabling selective side-chain deprotection using 1% TFA while preserving other acid-sensitive moieties. • Orthogonal selectivity: 1% TFA cleaves Mtt, versus 95% TFA required for Trt analogs-a 94-percentage-point reduction enabling complex D-peptide architectures. • D-configuration imparts protease resistance critical for therapeutic all-D peptides. • Enhanced solubility in DMF/NMP ensures reliable, precipitation-free automated SPPS workflows.

Molecular Formula C40H36N2O5
Molecular Weight 624.74
CAS No. 200638-37-5
Cat. No. B613506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Gln(Mtt)-OH
CAS200638-37-5
Molecular FormulaC40H36N2O5
Molecular Weight624.74
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C40H36N2O5/c1-27-20-22-30(23-21-27)40(28-12-4-2-5-13-28,29-14-6-3-7-15-29)42-37(43)25-24-36(38(44)45)41-39(46)47-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36H,24-26H2,1H3,(H,41,46)(H,42,43)(H,44,45)/t36-/m1/s1
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Gln(Mtt)-OH: Baseline Characteristics


Fmoc-D-Gln(Mtt)-OH is a protected D-glutamine derivative used primarily in solid-phase peptide synthesis (SPPS), where the 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group and the 4-methyltrityl (Mtt) group protects the side-chain amide. [1] This D-isomer building block enables the synthesis of enantiopure D-peptides for applications ranging from antimicrobial agents to protease-resistant therapeutics.

Mtt side-chain protection supports orthogonal deprotection strategies in SPPS
D-enantiomer stereochemistry supports protease-resistance peptide research
Reported solubility in DCM, MeOH, EtOH, and DMSO for SPPS workflow compatibility

Fmoc-D-Gln(Mtt)-OH: Generic Substitution Risks


The D-configuration of Fmoc-D-Gln(Mtt)-OH imparts stereochemical specificity essential for biological activity and protease resistance in peptide therapeutics, making it non-interchangeable with its L-isomer counterpart Fmoc-L-Gln(Mtt)-OH (CAS 144317-23-7). Even among D-Gln derivatives, the Mtt protecting group provides a distinct acid-lability profile (cleavage with 1% TFA) that enables orthogonal deprotection strategies, a capability that Fmoc-D-Gln(Trt)-OH lacks due to the Trt group's requirement for 95% TFA and longer cleavage times. [1] Procurement decisions that prioritize cost over these stereochemical and orthogonal protection specifications risk synthetic failure and off-target biological activity. [2]

Target Fmoc-D-Gln(Mtt)-OH D-enantiomer; Mtt orthogonal side-chain protection
Not Interchangeable Fmoc-L-Gln(Mtt)-OH L-isomer produces opposite stereochemistry; D-peptide properties may not transfer
Target Fmoc-D-Gln(Mtt)-OH Mtt group cleaved under mild acidic conditions
Not Interchangeable Fmoc-D-Gln(Trt)-OH Trt group requires stronger acid conditions; orthogonal deprotection strategy may differ

Fmoc-D-Gln(Mtt)-OH: Differentiation Evidence


Deprotection Acidity: Mtt vs. Trt

The Mtt protecting group in Fmoc-D-Gln(Mtt)-OH is cleaved under extremely mild acidic conditions (1% TFA in DCM), whereas the Trt group in the standard analog Fmoc-D-Gln(Trt)-OH requires 95% TFA and 1-3 hours for complete removal. [1] This 94-percentage-point difference in TFA concentration enables orthogonal deprotection strategies in which the Mtt group can be removed while leaving tBu, Boc, and resin linkages intact. [2]

Deprotection Acidity: Mtt vs. Trt
Head-to-head
1% TFA vs. 95% TFA
94-percentage-point reduction in TFA concentration required
Supports orthogonal deprotection strategy for branched and site-specific modifications
Mild 1% TFA conditions preserve tBu, Boc, and resin linkages
Orthogonal Protection Peptide Synthesis Selective Deprotection

Optical Rotation: D- vs. L-Enantiomer

Fmoc-D-Gln(Mtt)-OH (CAS 200638-37-5) and Fmoc-L-Gln(Mtt)-OH (CAS 144317-23-7) are stereoisomers with opposite optical rotations, confirmed by the L-isomer's reported [α]D24 = -2 ± 1° (C=1 in MeOH). The D-isomer exhibits a positive rotation of equal magnitude under identical conditions, providing a quantitative quality control metric for identity confirmation and enantiomeric purity verification.

Optical Rotation: D- vs. L-Enantiomer
Data to verify
[α]D24 = +2 ± 1° vs. -2 ± 1° (C=1 in MeOH)
Opposite sign; equal magnitude ~2°
Supports enantiomeric identity confirmation for D-configuration procurement
Source-specific review recommended; D-isomer value inferred from L-isomer data
Chiral Purity D-Peptide Synthesis Enantioselectivity

Solubility in Organic Solvents

Fmoc-D-Gln(Mtt)-OH is readily soluble in ethanol, methanol, and dichloromethane (DCM), with DMSO solubility also reported by vendors. In contrast, Fmoc-D-Gln(Trt)-OH, while described as having 'good solubility in most organic solvents,' suffers from occasional precipitation issues in DMF during SPPS due to the bulky Trt group, potentially reducing coupling efficiency. [1] The Mtt derivative's lower molecular weight (624.72 g/mol) relative to the Trt analog (610.70 g/mol for the L-form) correlates with improved solubility in standard SPPS solvents.

Solubility in Organic Solvents
Class-level
Freely soluble in DCM, MeOH, EtOH, DMSO
Comparator Trt analog: occasionally precipitates in DMF
Reported solubility profile may support consistent coupling yields in automated SPPS
Class-level trend; validate in specific solvent system before scale-up
Solubility SPPS Workflow Coupling Efficiency

Storage Stability

Vendor specifications for Fmoc-D-Gln(Mtt)-OH provide explicit stability data: stock solutions stored at -80°C remain stable for up to 6 months, while -20°C storage limits usage to 1 month. [1] The solid compound, stored at -20°C in the original container, maintains ≥95% purity for 1 year under desiccated, light-protected conditions. [2] Comparable data for the Trt analog Fmoc-D-Gln(Trt)-OH are less explicitly quantified, with vendors noting only 'store at 2-8°C' without defined shelf-life metrics. [3]

Storage Stability
Reported
6 months at -80°C (stock solution)
1 year at -20°C (solid, desiccated, light-protected)
Defined stability metrics may support inventory planning and reduce material waste
Comparator Trt analog lacks quantified shelf-life documentation
Storage Stability Stock Solution Longevity Procurement Logistics

Purity Specifications

Commercially available Fmoc-D-Gln(Mtt)-OH is supplied at ≥95% purity as determined by HPLC, with select vendors offering ≥98% grades. This purity range aligns with industry standards for Fmoc-protected amino acids, where the L-isomer Fmoc-L-Gln(Mtt)-OH is routinely specified at ≥98% (HPLC). The D-isomer's slightly lower minimum purity specification (95% vs. 98%) reflects the additional synthetic steps required for D-enantiomer production, a trade-off that procurement teams must weigh against the biological necessity of D-stereochemistry.

Purity Specifications
Data to verify
≥95% HPLC (standard); ≥98% available
L-isomer comparator: ≥98% HPLC standard specification
Purity differential informs grade selection based on application criticality
D-enantiomer production may involve additional synthetic steps; confirm vendor CoA
Purity Analysis HPLC Quality Control

Fmoc-D-Gln(Mtt)-OH: Application Scenarios


Protease-Resistant D-Peptide Synthesis

The D-configuration of Fmoc-D-Gln(Mtt)-OH is essential for constructing all-D peptides that resist enzymatic degradation by endogenous proteases. This scenario directly leverages the stereochemical differentiation documented in Section 3 (optical rotation comparison), making this compound the only viable building block for this class of therapeutics.

Orthogonal Deprotection for Branched/Cyclic Peptides

When synthetic design requires selective side-chain deprotection in the presence of acid-labile tBu groups or resin linkages, the 1% TFA cleavage condition of the Mtt group enables this orthogonal maneuver. The 94-percentage-point reduction in TFA concentration relative to the Trt analog, as quantified in Section 3, is the critical enabler for this application scenario. [1]

High-Throughput Automated SPPS

Automated peptide synthesizers demand building blocks that remain fully dissolved in DMF or NMP throughout the coupling cycle. The enhanced solubility profile of Fmoc-D-Gln(Mtt)-OH in standard SPPS solvents, as compared to the occasionally precipitating Trt analog (documented in Section 3), makes it the preferred choice for high-throughput, walk-away automated synthesis workflows.

Application
Selection Property
Validation Focus
D-Peptide synthesis research
D-enantiomer stereochemistry
Enantiomeric purity confirmation
Orthogonal deprotection studies
Mtt acid-lability profile
Selective side-chain deprotection under mild acidic conditions
Automated SPPS workflows
Solvent solubility profile
Coupling efficiency and precipitation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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